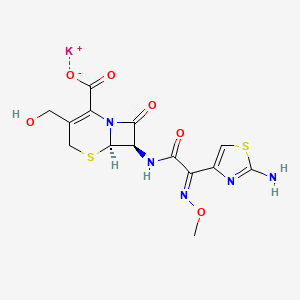

3-Desacetyl Cefotaxime Potassium Salt

Description

Nomenclature and Structural Representation of 3-Desacetyl Cefotaxime (B1668864) Potassium Salt

A precise understanding of a chemical compound begins with its formal nomenclature and a clear representation of its molecular structure, which dictates its chemical properties and interactions.

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid potassium salt. caymanchem.com

| Category | Name |

| Common Name | 3-Desacetyl Cefotaxime Potassium Salt |

| Synonym | Deacetylcefotaxime Potassium Salt |

| Synonym | Cefotaxime Sodium Impurity B Potassium Salt |

| Abbreviation | des-CTX caymanchem.com |

The molecular structure of this compound is complex, featuring a bicyclic core and several functional side chains. Its molecular formula is C₁₄H₁₄N₅O₆S₂·K. caymanchem.com The core of the molecule is the 7-aminocephalosporanic acid (7-ACA) nucleus, modified at positions 3 and 7.

The key functional groups present in the molecule are:

β-Lactam Ring : A four-membered cyclic amide that is the cornerstone of all β-lactam antibiotics. Its inherent ring strain is crucial for its mechanism of action.

Cephem Nucleus : The bicyclic system composed of the β-lactam ring fused to a dihydrothiazine ring.

Aminothiazole Ring : A five-membered heterocyclic ring containing nitrogen and sulfur, attached to the acyl side chain. This group enhances the antibacterial spectrum.

Methoxyimino Group : An O-methyl oxime group that confers significant stability against many β-lactamase enzymes. nih.gov

Hydroxymethyl Group : A -CH₂OH group at position 3 of the cephem ring. This group is the result of the deacetylation of the parent compound, Cefotaxime, which has an acetoxymethyl group at this position.

Carboxylate Salt : The carboxylic acid at position 4 is present as a potassium salt, which enhances the compound's solubility in water. labsolu.ca

Contextualization as a Metabolite and Related Chemical Entity

The significance of this compound is intrinsically linked to its identity as a major metabolite of Cefotaxime and its place within the vast family of β-lactam compounds.

3-Desacetyl Cefotaxime is the primary and pharmacologically active metabolite of Cefotaxime. nih.govmedchemexpress.comnih.gov Cefotaxime undergoes biotransformation, primarily in the liver, where esterase enzymes hydrolyze the acetyl group at the C-3 position of the cephem nucleus. oup.com This metabolic process yields 3-Desacetyl Cefotaxime. oup.comdrugbank.com

| Compound | C-3 Substituent | Relationship |

| Cefotaxime | Acetoxymethyl (-CH₂OCOCH₃) | Parent Compound nih.gov |

| 3-Desacetyl Cefotaxime | Hydroxymethyl (-CH₂OH) | Active Metabolite chemsrc.com |

| 3-Desacetyl Cefotaxime Lactone | Lactone Ring | Further Metabolite medchemexpress.comacquirepublications.org |

As a derivative of a third-generation cephalosporin (B10832234), 3-Desacetyl Cefotaxime holds a specific place in β-lactam chemistry. nih.gov The third-generation cephalosporins are characterized by their broad spectrum of activity, particularly against Gram-negative bacteria, and enhanced stability to many β-lactamase enzymes. la.govhealthline.com

The chemical modifications on the 3-Desacetyl Cefotaxime molecule, such as the aminothiazole and methoxyimino side chains, are representative of advancements in cephalosporin design aimed at overcoming bacterial resistance mechanisms. nih.gov While the desacetylation at the C-3 position slightly reduces its intrinsic antibacterial potency compared to Cefotaxime, the metabolite is notably more stable against hydrolysis by certain β-lactamases. nih.gov This increased stability may be a factor in the synergistic effects observed when it is present with Cefotaxime. nih.govnih.gov The study of this metabolite provides valuable insights into the structure-activity relationships (SAR) and metabolic pathways of cephalosporins, informing the design of future β-lactam antibiotics.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H14KN5O6S2 |

|---|---|

Molecular Weight |

451.5 g/mol |

IUPAC Name |

potassium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C14H15N5O6S2.K/c1-25-18-7(6-4-27-14(15)16-6)10(21)17-8-11(22)19-9(13(23)24)5(2-20)3-26-12(8)19;/h4,8,12,20H,2-3H2,1H3,(H2,15,16)(H,17,21)(H,23,24);/q;+1/p-1/b18-7+;/t8-,12-;/m1./s1 |

InChI Key |

LDGGYXDYLKVYOD-JJHIVTNASA-M |

Isomeric SMILES |

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CO)C(=O)[O-].[K+] |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CO)C(=O)[O-].[K+] |

Origin of Product |

United States |

Synthetic Chemistry and Derivatization Strategies

Synthetic Pathways to 3-Desacetyl Cefotaxime (B1668864) Potassium Salt

The generation of 3-Desacetyl Cefotaxime can be achieved through both direct chemical synthesis and, more commonly, through enzymatic conversion from its parent compound, Cefotaxime.

Direct Chemical Synthesis Approaches

Direct chemical synthesis of 3-Desacetyl Cefotaxime Potassium Salt is less common than its production as a metabolite but is theoretically achievable. The synthesis of cephalosporins generally starts from a core chemical structure, 7-aminocephalosporanic acid (7-ACA). researchgate.netwikipedia.org However, to directly synthesize the 3-desacetyl derivative, the starting material would need to be 3-deacetyl-7-aminocephalosporanic acid (D-7-ACA), also known as 7-amino-3-hydroxymethyl-3-cephem-4-carboxylic acid.

The general synthetic route would involve:

Acylation of the 7-amino group: The D-7-ACA nucleus is acylated at the 7-position with an appropriate side chain. For 3-Desacetyl Cefotaxime, this side chain is (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid. researchgate.net

Salt Formation: The resulting 3-Desacetyl Cefotaxime acid is then converted to its potassium salt, typically by reacting it with a potassium-containing base like potassium hydroxide (B78521) or potassium 2-ethylhexanoate.

A significant challenge in the chemical synthesis of 3-hydroxymethyl cephalosporins is the potential for an unwanted side reaction known as lactonization, where the 2-carboxylic acid group reacts with the 3-hydroxymethyl group to form a lactone. acquirepublications.orggoogle.com This side reaction can reduce the yield and purity of the desired product. Methodologies to mitigate this include using esterified forms of the cephalosporanic acid or carefully controlling reaction conditions. google.com

Enzymatic Conversion Methodologies

The most prevalent pathway for producing 3-Desacetyl Cefotaxime is through the enzymatic deacetylation of Cefotaxime. This process mimics the in vivo metabolism of the drug. nih.gov

The key enzyme in this conversion is an acetyl esterase , specifically a cephalosporin (B10832234) C deacetylase (CAH). researchgate.netebi.ac.uk These enzymes catalyze the hydrolysis of the acetyl group at the 3-position of the cephalosporin core, yielding the corresponding 3-hydroxymethyl derivative.

Reaction: Cefotaxime → 3-Desacetyl Cefotaxime + Acetic Acid

This enzymatic method offers several advantages over chemical synthesis, including:

High Specificity: Enzymes target the acetyl group specifically, avoiding unwanted side reactions like lactonization. researchgate.net

Mild Reaction Conditions: The conversion occurs under gentle conditions (e.g., neutral pH, room temperature), which helps to preserve the integrity of the labile β-lactam ring.

Environmentally Friendly: It avoids the use of harsh chemicals and organic solvents often required in multi-step chemical syntheses. nih.gov

Acetyl xylan (B1165943) esterases (AXEs) and cephalosporin-C deacetylases are utilized in the pharmaceutical industry for the chemoenzymatic deacetylation of various cephalosporins. researchgate.netebi.ac.uk Studies have demonstrated the use of immobilized enzymes, which allows for their recovery and reuse, making the process more economically viable. researchgate.net The formation of deacetylcephalosporin C from cephalosporin C has been shown to occur at a significant rate in broths of Streptomyces clavuligerus, indicating the presence of extracellular cephalosporin C acetyl esterase activity. nih.govnih.gov

| Method | Key Features | Advantages | Challenges |

| Direct Chemical Synthesis | Acylation of D-7-ACA nucleus. | Allows for direct production without the parent drug. | Prone to lactonization; requires specific starting material (D-7-ACA). google.com |

| Enzymatic Conversion | Deacetylation of Cefotaxime using acetyl esterases. | High specificity, mild conditions, environmentally friendly. researchgate.netnih.gov | Requires the synthesis of Cefotaxime first; enzyme stability and cost. |

Chemical Modifications and Analog Synthesis Relevant to the Desacetyl Moiety

The 3-hydroxymethyl group of 3-Desacetyl Cefotaxime is a key site for chemical modification to produce novel analogs or to prepare the molecule for specific analytical techniques.

Structural Diversification at the 3-Position

The 3-position of the cephalosporin nucleus is a critical determinant of the compound's pharmacokinetic and pharmacodynamic properties. Modifications at this position can lead to derivatives with altered stability, spectrum of activity, and resistance to β-lactamase enzymes. uzh.ch

Starting from the 3-hydroxymethyl group of desacetylcefotaxime, several diversification strategies can be employed:

Acylation/Esterification: The hydroxyl group can be acylated with various acid chlorides or anhydrides to introduce different ester functionalities. This is a common strategy to create prodrugs or to modulate the compound's properties. google.com For instance, re-acetylation would convert it back to Cefotaxime.

Conversion to Leaving Groups: The hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide (e.g., 3-iodomethyl cephalosporin). researchgate.net This activated intermediate can then be reacted with various nucleophiles (e.g., thiols, amines, heterocycles) to introduce a wide array of substituents at the 3'-position.

Synthesis of C-3' Heterocyclic Analogs: A common strategy involves linking heterocyclic moieties to the 3-position, which has led to the development of potent cephalosporins. For example, C-3' aminomethyl cephalosporins have been reacted with N-carboethoxyphthalimides to prepare new derivatives. nih.gov

These modifications aim to create new cephalosporin analogs with improved characteristics, such as enhanced activity against resistant bacteria or better pharmacokinetic profiles.

Derivatization for Analytical or Mechanistic Studies

Chemical derivatization is a technique used to modify an analyte to make it more suitable for a specific analytical method, often by enhancing its detectability or improving its chromatographic properties. academicjournals.orgchromatographyonline.com While high-performance liquid chromatography (HPLC) with UV detection is commonly used to analyze 3-Desacetyl Cefotaxime without derivatization, derivatization can be employed for specific applications. nih.gov

Pre-column Derivatization for HPLC:

Purpose: To improve sensitivity and selectivity. This is particularly useful for detecting low concentrations of the analyte in complex biological matrices.

Method: The primary amino group on the aminothiazole ring of 3-Desacetyl Cefotaxime can be targeted for derivatization. Reagents that react with amines to form highly fluorescent or UV-absorbing products are often used. For example, other cephalosporins have been derivatized using reagents like 2-thiophenecarboxaldehyde to form a more easily detectable imine derivative. nih.govnih.gov This approach converts the primary amine into a Schiff base, which can enhance chromatographic separation and detection sensitivity. nih.gov

Derivatization for Mechanistic Studies:

Purpose: To study the interaction of the antibiotic with its target (penicillin-binding proteins) or with resistance enzymes (β-lactamases).

Method: "Tethered" analogs can be synthesized by attaching chemical handles or probes to the molecule. researchgate.netnih.gov These tethers can be used for bioconjugation to surfaces (for immobilization in binding assays) or to reporter molecules. The 3-position is a potential site for attaching such tethers, provided the modification does not abolish biological activity. researchgate.net Metal complexes of related cephalosporins have also been synthesized to study their properties. uobasrah.edu.iqnih.gov

| Derivatization Purpose | Target Functional Group | Example Reagent/Method | Outcome |

| Analytical (HPLC) | Primary amine on thiazole (B1198619) ring | 2-Thiophenecarboxaldehyde | Formation of a stable, UV-active imine derivative for enhanced detection. nih.govnih.gov |

| Mechanistic Studies | 3-hydroxymethyl or other non-critical positions | Chemical tethers (e.g., with azide (B81097) or alkyne groups) | Creation of probes for bioconjugation and interaction studies. researchgate.netnih.gov |

| Spectrophotometry | β-lactam core (after hydrolysis) | Iron(III) and o-phenanthroline | Formation of a colored complex for spectrophotometric quantification. sciepub.com |

Chemical Stability and Degradation Pathways of 3 Desacetyl Cefotaxime Potassium Salt

Factors Influencing Chemical Stability in Solution

The stability of 3-Desacetyl Cefotaxime (B1668864) Potassium Salt in an aqueous environment is not absolute and is significantly affected by the solution's chemical and physical properties, including pH, the presence of buffers, ionic strength, temperature, and the solvent system used.

The pH of the aqueous solution is a dominant factor in the degradation kinetics of cephalosporins, including 3-Desacetyl Cefotaxime. The degradation of its parent compound, Cefotaxime, is influenced by solvolytic, hydrogen ion, and hydroxide (B78521) ion catalysis. nih.gov The most favorable stability for Cefotaxime is observed in the pH range of 4.3 to 6.2. nih.gov Within a pH range of 3.0 to 7.0, the primary degradation process is a slow, water-catalyzed, or spontaneous cleavage of the β-lactam nucleus. nih.gov

However, outside this optimal range, degradation accelerates. In strongly acidic or alkaline environments, the hydrolysis of the β-lactam ring becomes a reaction catalyzed by acids or bases, respectively. nih.gov Specifically, at a pH below 3.4, hydrogen ions catalyze the degradation, while at a pH above 6.2, hydroxyl ions hasten the decomposition process. nih.gov In highly acidic conditions, the deacetylated derivative is known to be readily converted into a lactone. nih.gov

Table 1: pH Influence on Cefotaxime/Desacetyl Cefotaxime Degradation

| pH Range | Primary Mechanism | Relative Stability |

|---|---|---|

| < 3.4 | Acid-catalyzed hydrolysis; Lactone formation nih.govnih.gov | Low |

| 3.0 - 7.0 | Slow water-catalyzed or spontaneous cleavage nih.gov | High |

| 4.3 - 6.2 | Optimal stability range nih.gov | Maximum |

The composition of the solution, including its ionic strength and the specific buffer systems employed, can significantly alter the degradation rate. Studies on the parent compound, Cefotaxime, show that while no primary salt effects were noted in acidic or neutral regions, a positive salt effect was observed at pH 8.94, indicating that increased ionic strength can promote degradation in alkaline conditions. nih.gov

Furthermore, buffer components can directly catalyze the degradation process. Specific buffer systems have been found to increase the rate of degradation, while others may confer a degree of stability. nih.gov For instance, carbonate and borate (B1201080) buffers have been shown to accelerate the degradation of Cefotaxime. nih.gov Conversely, acetate (B1210297) buffers have been found to decrease the rate of degradation. nih.gov

Table 2: Effect of Different Buffer Systems on Cefotaxime Degradation Rate

| Buffer System | pH | Effect on Degradation Rate |

|---|---|---|

| Acetate | - | Decreases rate nih.gov |

| Carbonate | 8.5 | Increases rate nih.gov |

Temperature is a critical factor accelerating the chemical degradation of 3-Desacetyl Cefotaxime. As with most chemical reactions, elevated temperatures increase the rate of hydrolytic cleavage and other degradation pathways. The stability of the parent compound, Cefotaxime Sodium, has been quantified at various temperatures, providing insight into the temperature sensitivity of its derivatives. ijpcbs.com

Solutions of Cefotaxime are significantly more stable when refrigerated compared to being stored at room temperature or higher. ijpcbs.com For example, a 100mg/ml solution of Cefotaxime Sodium maintains stability for up to 5 days at 5°C, whereas at 25°C, it is only stable for up to 24 hours. ijpcbs.comresearchgate.net At an elevated temperature of 45°C, stability is drastically reduced to only 2 hours. ijpcbs.comresearchgate.net This accelerated degradation at higher temperatures is also marked by a physical change in the solution, which turns from pale yellow to reddish-yellow. ijpcbs.com

Table 3: Stability of Cefotaxime Sodium (100mg/ml) at Various Temperatures

| Temperature | Duration of Stability (<10% degradation) |

|---|---|

| 5°C (Refrigeration) | Up to 5 days ijpcbs.comresearchgate.net |

| 25°C (Room Temp.) | Up to 24 hours ijpcbs.comresearchgate.net |

The choice of solvent is fundamental to the stability of β-lactam antibiotics. The β-lactam ring is highly susceptible to hydrolysis, a reaction facilitated by solvents such as water and methanol. researchgate.net The stability of Cefotaxime, and by extension its desacetyl metabolite, has been evaluated in common intravenous fluids.

Solutions prepared in 5% dextrose and 0.9% NaCl (sodium chloride) were found to be stable for at least 1 day at 24°C, 22 days at 4°C, and 112 days at -10°C. nih.gov In another study focusing on high concentrations (83.3 mg/mL and 125 mg/mL) in 0.9% NaCl or 5% glucose, the solutions retained over 90% of the initial concentration after 12 hours at 20-25°C. researchgate.net However, physical instability, such as a progressive increase in yellow color and a slight decrease in pH, was noted, leading to a recommendation to limit the stability period to 6 hours for these highly concentrated solutions. researchgate.net

Elucidation of Degradation Mechanisms

The degradation of 3-Desacetyl Cefotaxime is governed by the inherent reactivity of its core structure, particularly the β-lactam ring.

The principal mechanism of degradation for all β-lactam antibiotics is the hydrolytic cleavage of the four-membered β-lactam ring. researchgate.netresearchgate.net This ring is sterically strained and highly susceptible to nucleophilic attack, leading to its opening and the inactivation of the molecule. researchgate.net

In the case of Cefotaxime and its desacetyl metabolite, this cleavage is a key degradation pathway. nih.gov Between pH 3.0 and 7.0, the cleavage of the β-lactam nucleus can occur slowly through water catalysis or even spontaneously, a process that may involve the intramolecular participation of the side chain amide group. nih.gov The degradation of the parent compound, Cefotaxime, in aqueous solution proceeds through two parallel reactions: the de-esterification at the C-3 position to form 3-Desacetyl Cefotaxime, and the cleavage of the β-lactam ring. nih.gov Once formed, 3-Desacetyl Cefotaxime remains susceptible to this same hydrolytic cleavage of its β-lactam nucleus. nih.govresearchgate.net

Deacetylation Process and Related Chemical Transformations

The formation of 3-Desacetyl Cefotaxime is a primary degradation pathway for cefotaxime. This process involves the hydrolysis of the acetyl group at the C-3 position of the dihydrothiazine ring of cefotaxime. This deacetylation is a common transformation for cephalosporins that possess a 3-acetoxymethyl substituent.

The degradation scheme of cefotaxime involves both the cleavage of the β-lactam nucleus and the deacetylation of the side chain. nih.gov In aqueous solutions, cefotaxime has been shown to degrade through two parallel reactions: de-esterification at the C-3 position to form 3-Desacetyl Cefotaxime, and cleavage of the β-lactam ring. nih.gov The rate of these degradation processes is significantly influenced by pH, temperature, and the presence of buffers. nih.gov In alkaline or strongly acidic environments, the hydrolysis is a base- or acid-catalyzed reaction. nih.gov Conversely, in the pH range of 3.0 to 7.0, the main degradation process is a slower, water-catalyzed or spontaneous cleavage of the β-lactam nucleus. nih.gov

It has been observed that certain buffer systems can influence the rate of degradation. For instance, carbonate and borate buffers have been found to increase the degradation rates of cefotaxime, while acetate buffers may decrease them. nih.gov

Formation of Lactone Derivatives

A significant degradation pathway for 3-Desacetyl Cefotaxime involves an intramolecular cyclization reaction to form a lactone derivative. This transformation is particularly favored in highly acidic environments. nih.gov The formation of the lactone renders the molecule inactive.

The process involves the hydroxyl group of the 3-hydroxymethyl substituent attacking the carboxyl group at the C-4 position of the dihydrothiazine ring. This intramolecular esterification results in the formation of a fused lactone ring structure. This lactone derivative is a well-documented impurity and degradation product of cefotaxime and its desacetyl metabolite.

Oxidative and Photolytic Degradation Studies

While the primary degradation pathways for 3-Desacetyl Cefotaxime are hydrolysis-driven, leading to lactone formation, oxidative and photolytic degradation can also contribute to its instability, albeit to a lesser extent based on available literature for the parent compound.

Oxidative Degradation: Forced degradation studies are typically conducted to understand the susceptibility of a drug substance to oxidation. nih.gov Hydrogen peroxide is a commonly used oxidizing agent in these studies. ijrpp.com While specific studies focusing solely on the oxidative degradation of 3-Desacetyl Cefotaxime Potassium Salt are not extensively detailed in the public domain, the general chemical structure of cephalosporins suggests potential sites for oxidation.

Photolytic Degradation: The stability of cephalosporins under light exposure is a critical consideration. Photodegradation studies of the parent compound, cefotaxime, have shown that it undergoes two competitive processes upon exposure to UV light: isomerization and photolysis. biopharminternational.com The photolysis can involve the Δ3-cephem ring and the methoxyimino group, leading to the destruction of the molecule and a noticeable yellowing of the solution. biopharminternational.com It is plausible that this compound would exhibit similar photosensitivity due to the shared core structure.

Degradation Product Characterization and Identification

The characterization and identification of degradation products are essential for ensuring the quality and safety of pharmaceutical substances. Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are employed to generate potential degradation products. pharmtech.comsgs.com

For 3-Desacetyl Cefotaxime, the most prominently identified degradation product is the corresponding lactone. The structure of this and other degradation products is typically elucidated using a combination of analytical techniques.

Analytical Techniques for Characterization:

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental tool for separating the parent drug from its degradation products. Stability-indicating HPLC methods are developed and validated to provide specific quantification of the drug substance in the presence of its impurities and degradants. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hyphenated technique is invaluable for the identification of degradation products. LC-MS/MS provides information on the molecular weight and fragmentation patterns of the impurities, which aids in their structural elucidation. nih.govjapsonline.comijper.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the definitive structural characterization of isolated degradation products. Both 1H and 13C NMR, along with two-dimensional NMR techniques, can provide detailed information about the chemical structure of the impurities. ijper.orgnih.govconicet.gov.ar

The general approach to characterizing degradation products involves subjecting the drug substance to forced degradation, separating the resulting mixture using chromatography, and then identifying the structure of the individual degradation products using spectroscopic techniques like MS and NMR. researchgate.net

Below is a table summarizing the known degradation product of 3-Desacetyl Cefotaxime.

| Degradation Product Name | Formation Condition | Method of Identification |

| 3-Desacetyl Cefotaxime Lactone | Highly Acidic Medium | HPLC, LC-MS |

Analytical Methodologies and Characterization of 3 Desacetyl Cefotaxime Potassium Salt

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 3-Desacetyl Cefotaxime (B1668864) Potassium Salt, providing the high-resolution separation needed to distinguish it from the parent drug and other potential impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of Cefotaxime and its desacetyl metabolite. unesp.br The development of a successful HPLC method involves careful optimization of the stationary phase, mobile phase composition, elution mode, and detector settings to achieve the desired separation and sensitivity. Validation is performed to ensure the method is accurate, precise, linear, and robust for its intended purpose. proquest.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant approach for the simultaneous determination of Cefotaxime and 3-Desacetyl Cefotaxime. nih.gov This technique utilizes a nonpolar stationary phase, typically octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8), and a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. Due to the polar nature of Cefotaxime and its desacetyl metabolite, RP-HPLC provides excellent resolution and retention.

Normal-Phase HPLC, which uses a polar stationary phase and a nonpolar mobile phase, is less common for this application but can be a viable alternative depending on the specific separation requirements and the nature of the sample matrix.

Both isocratic and gradient elution strategies are utilized in the HPLC analysis of Cefotaxime and its metabolites.

Isocratic Elution : In this mode, the composition of the mobile phase remains constant throughout the analysis. Isocratic methods are often simpler, more robust, and provide reproducible retention times, making them suitable for routine quality control where the primary goal is to quantify the main components.

Gradient Elution : This strategy involves changing the mobile phase composition during the chromatographic run, typically by increasing the proportion of the organic solvent. Gradient elution is particularly advantageous for separating complex mixtures containing compounds with a wide range of polarities, such as the parent drug, its metabolite (3-Desacetyl Cefotaxime), and other degradation products. proquest.comresearchgate.net A gradient method allows for faster elution of strongly retained components while maintaining good resolution for early-eluting peaks. proquest.com

| Compound(s) | Column | Mobile Phase | Elution Mode | Flow Rate | Reference |

|---|---|---|---|---|---|

| Cefotaxime & 3-Desacetyl Cefotaxime | Kinetex C8 (100 × 2.1 mm) | Acetonitrile (B52724) and Ammonium Acetate (B1210297) | Gradient | Not Specified | proquest.com |

| Cefotaxime & 3-Desacetyl Cefotaxime | Reversed-Phase Column | Not Specified | Not Specified | Not Specified | nih.govnih.gov |

Ultraviolet (UV) and Diode-Array Detectors (DAD), also known as Photodiode-Array (PDA) detectors, are the most common detectors for the HPLC analysis of 3-Desacetyl Cefotaxime. These detectors measure the absorbance of the analyte as it passes through the detector cell. Optimization involves selecting a wavelength where the analyte exhibits maximum absorbance to ensure the highest sensitivity. For Cefotaxime and 3-Desacetyl Cefotaxime, detection is typically performed at wavelengths around 262 nm. nih.govnih.gov A DAD offers the advantage of acquiring the entire UV spectrum for each peak, which aids in peak identification and purity assessment.

Capillary Electrophoresis (CE) serves as a powerful alternative to HPLC, offering high separation efficiency, short analysis times, and minimal consumption of solvents and samples. iupac.org Capillary Zone Electrophoresis (CZE) is a commonly used mode for separating ionic species like Cefotaxime and its desacetyl metabolite based on their charge-to-size ratio. acs.org

Method development in CZE involves optimizing the background electrolyte (BGE) composition, pH, applied voltage, and capillary temperature. iupac.orgacs.org For the separation of Cefotaxime and 3-Desacetyl Cefotaxime, buffers such as borate (B1201080) at pH 9.2 or phosphate (B84403) at pH 8.0 have been successfully employed. acs.orgnih.gov The technique has proven effective for the determination of both compounds in various biological matrices. nih.gov Another mode, Micellar Electrokinetic Capillary Chromatography (MECC), has also been shown to be a simple, rapid, and precise method for their analysis. nih.gov

| Compound(s) | CE Mode | Background Electrolyte (BGE) | pH | Applied Voltage | Reference |

|---|---|---|---|---|---|

| Cefotaxime & 3-Desacetyl Cefotaxime | CZE | Borate Buffer | 9.2 | +15 kV | acs.orgnih.gov |

| Cefotaxime & 3-Desacetyl Cefotaxime | MECC | Phosphate Buffer with 165 mM SDS | 8.0 | Not Specified | nih.gov |

| 14 Cephalosporins | CZE | 25 mM Phosphate | 6.8 | 125 kV | unesp.br |

Thin-Layer Chromatography (TLC) and its high-performance version, HPTLC, are valuable tools for the qualitative and quantitative analysis of pharmaceuticals. These techniques are particularly useful for stability studies, allowing for the separation of the active compound from its degradation products. ijpcbs.comresearchgate.net

In HPTLC, a sample is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a chamber containing a suitable mobile phase. The separation occurs based on the differential partitioning of the compounds between the stationary and mobile phases. For the analysis of Cefotaxime and its degradation products, a mobile phase consisting of ethyl acetate, acetone, water, and acetic acid has been used to confirm degradation. researchgate.netnih.gov HPTLC methods are noted for their simplicity, cost-effectiveness, and ability to analyze multiple samples simultaneously. researchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Advanced Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric methods form the cornerstone of the analytical characterization of 3-Desacetyl Cefotaxime Potassium Salt, providing detailed information about its molecular structure and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. mmu.ac.ukresearchgate.netnih.gov By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the molecular framework.

In the ¹H NMR spectrum, the chemical shifts and coupling constants of protons offer insights into their chemical environment and connectivity. For instance, signals corresponding to the protons on the dihydrothiazine ring and the aminothiazolyl moiety can be specifically assigned. researchgate.net Similarly, ¹³C NMR spectroscopy maps the carbon skeleton of the molecule, with each unique carbon atom producing a distinct signal. frontiersin.org Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish the connectivity between protons and carbons, further confirming the structural assignment. researchgate.net These advanced NMR experiments are particularly valuable in differentiating 3-Desacetyl Cefotaxime from its parent compound, Cefotaxime, and other related impurities by pinpointing the absence of the acetyl group.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for Key Structural Moieties

| Structural Moiety | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aminothiazole Ring | Signals for aromatic protons | Resonances for aromatic carbons |

| Dihydrothiazine Ring | Signals for methylene (B1212753) protons | Resonances for aliphatic carbons |

| Methoxyimino Group | Singlet for methyl protons | Resonance for the methoxy (B1213986) carbon |

| β-Lactam Ring | Signals for methine protons | Resonances for carbonyl and methine carbons |

Note: Specific chemical shift values can vary depending on the solvent and instrumental conditions.

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. When coupled with Liquid Chromatography (LC-MS), it becomes an exceptionally sensitive and specific method for identifying and quantifying the compound, as well as for profiling its impurities. magtechjournal.comchimia.ch

LC-MS analysis allows for the separation of 3-Desacetyl Cefotaxime from its parent drug, Cefotaxime, and other degradation products or synthesis-related impurities. magtechjournal.com The mass spectrometer then provides the mass-to-charge ratio (m/z) of the separated components, confirming their identity. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the elemental formula of the molecule and its fragments.

Tandem mass spectrometry (MS/MS) is also employed to obtain structural information by fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern serves as a molecular fingerprint that can be used for definitive identification. Impurity profiling by LC-MS is critical for quality control, as it can detect and identify impurities at very low levels. frontiersin.orgmagtechjournal.com

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in the this compound molecule. mdpi.comvisionpublisher.infonih.govresearchgate.net By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated that reveals the characteristic vibrational frequencies of different chemical bonds.

The IR spectrum of this compound exhibits distinct absorption bands corresponding to its key functional groups. These include the stretching vibrations of the β-lactam carbonyl group, amide carbonyl groups, C=N bonds in the thiazole (B1198619) ring, and O-H stretching of the hydroxyl group that differentiates it from Cefotaxime. asianpubs.orgresearchgate.net The presence and position of these bands provide confirmatory evidence of the compound's structure. Fourier-Transform Infrared (FTIR) spectroscopy, a more advanced version of the technique, offers higher resolution and sensitivity, making it a standard method for this type of analysis. mdpi.comresearchgate.netasianpubs.org

Table 2: Key Infrared Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| β-Lactam C=O stretch | ~1740-1825 scitechnol.com |

| Amide C=O stretch | ~1649 asianpubs.org |

| C=C and C=N stretching | ~1536-1610 asianpubs.org |

| O-H stretch (hydroxyl) | Broad band, ~3200-3600 |

| C-H stretch | ~2850-3000 |

Note: The exact wavenumber can be influenced by the sample's physical state and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis and stability monitoring of this compound. walshmedicalmedia.comresearchgate.netnih.gov This method is based on the principle that the molecule absorbs light in the UV-Vis region of the electromagnetic spectrum due to its specific electronic structure, including the conjugated systems within the cephalosporin (B10832234) nucleus and the aminothiazole ring.

A UV-Vis spectrum, a plot of absorbance versus wavelength, will show one or more absorption maxima (λmax). For quantification, the absorbance at a specific λmax is measured, which, according to the Beer-Lambert law, is directly proportional to the concentration of the compound in a solution. sciepub.comresearchgate.net This makes UV-Vis spectroscopy a straightforward and cost-effective method for determining the concentration of 3-Desacetyl Cefotaxime in various samples.

Furthermore, this technique is instrumental in stability studies. hunterlab.comresearchgate.net Degradation of the molecule often leads to changes in its chromophoric system, resulting in a shift in the λmax or a change in absorbance. By monitoring these spectral changes over time under different conditions (e.g., temperature, pH, light exposure), the stability of this compound can be assessed. nih.gov

Other Analytical Approaches

Beyond spectroscopic and spectrometric methods, other analytical techniques are employed to evaluate the biological activity of this compound.

Bioanalytical methods, particularly microbial assays, are essential for determining the biological potency of this compound. unesp.brnih.govnihs.go.jp While chemical methods provide information on concentration, bioassays measure the actual antimicrobial activity of the compound. These assays are crucial because the primary function of this molecule is its ability to inhibit bacterial growth. nih.gov

The principle of a microbial assay involves measuring the inhibitory effect of the antibiotic on the growth of a susceptible microorganism. nihs.go.jp A common method is the agar (B569324) diffusion assay, where the size of the zone of growth inhibition around a sample-impregnated disc is proportional to the concentration of the active antibiotic. By comparing the inhibition zone produced by 3-Desacetyl Cefotaxime to that of a reference standard, its potency can be quantified.

These bioassays are particularly important in clinical and research settings to understand the in vitro efficacy of this metabolite, which is known to be less active than its parent compound, Cefotaxime, but can act synergistically with it. unesp.brnih.govasm.org

Chemometric Applications in Analytical Determination

Chemometric techniques offer powerful tools for the analytical determination of this compound, particularly in complex matrices where spectral overlap with the parent drug, Cefotaxime, and other degradation products can occur. mdpi.comnih.gov These multivariate statistical methods can resolve overlapping analytical signals, enabling the simultaneous quantification of multiple components without the need for extensive separation procedures. mdpi.comnih.gov

The application of chemometrics is especially valuable in stability-indicating assays, where the concentration of this compound needs to be monitored alongside Cefotaxime to assess the degradation profile of the pharmaceutical product. researchgate.net Methods such as Classical Least Squares (CLS), Principal Component Regression (PCR), Partial Least Squares (PLS), and Genetic Algorithm-Partial Least Squares (GA-PLS) have been successfully employed for the analysis of Cefotaxime and its degradation products. mdpi.comnih.gov These techniques utilize the full spectrum of analytical data, such as UV-VIS spectrophotometry, to build robust calibration models. mdpi.comnih.gov

A significant advantage of chemometric approaches is their ability to handle the severe spectral overlap observed between Cefotaxime and its degradants in the UV region of 220 to 320 nm. mdpi.com By modeling the spectral data, these methods can deconvolve the contributions of each component in a mixture, allowing for their accurate and simultaneous determination. mdpi.comnih.gov

Detailed Research Findings

Research has demonstrated the successful development and validation of several chemometric methods for the simultaneous determination of Cefotaxime and its degradation products, including what is expected to be 3-Desacetyl Cefotaxime, under both acidic and alkaline conditions. mdpi.comnih.gov In one such study, four multivariate chemometric models—CLS, PCR, PLS, and GA-PLS—were developed and validated. mdpi.com

The predictive capabilities of these models were rigorously evaluated using various statistical parameters, including the root mean square error of prediction (RMSEP). mdpi.comnih.gov For a mixture containing Cefotaxime and its acidic degradation products, the RMSEP values were found to be 0.19 for CLS, 0.29 for PCR, 0.47 for PLS, and 0.20 for GA-PLS. mdpi.comnih.gov In the case of a mixture with alkaline degradation products, the RMSEP values were 0.21 for CLS, 0.21 for PCR, 0.21 for PLS, and 0.22 for GA-PLS. mdpi.comnih.gov These low RMSEP values indicate a high degree of accuracy and precision for the developed models in quantifying the components of the mixtures. mdpi.comnih.gov

The study also determined the optimal number of latent factors for the PLS and GA-PLS models to ensure the best predictive performance. mdpi.comnih.gov For the mixture with acidic degradants, three latent factors were found to be optimal, while two were sufficient for the mixture with alkaline degradants. mdpi.comnih.gov Furthermore, the GA-PLS model demonstrated the ability to reduce the number of spectral data points used in the calibration by approximately 45%, simplifying the model without compromising its predictive power. mdpi.comnih.gov

The robustness and validity of these chemometric models were further confirmed through cross-validation, recovery studies, and comparison with established analytical methods. mdpi.comnih.gov The results consistently demonstrated the suitability of these chemometric approaches for the routine quality control analysis of Cefotaxime and its degradation products. mdpi.com

Data Tables

The following tables summarize the validation results for the chemometric models applied to the determination of Cefotaxime in the presence of its degradation products, which include 3-Desacetyl Cefotaxime.

| Parameter | CLS | PCR | PLS | GA-PLS |

|---|---|---|---|---|

| RMSEP | 0.19 | 0.29 | 0.47 | 0.20 |

| Parameter | CLS | PCR | PLS | GA-PLS |

|---|---|---|---|---|

| RMSEP | 0.21 | 0.21 | 0.21 | 0.22 |

Metabolic Transformation and Biotransformation Pathways Non Clinical Focus

Formation of 3-Desacetyl Cefotaxime (B1668864) in Biological Systems (In Vitro and Animal Models)

Studies in rats, dogs, and rabbits, as well as in vitro cell studies, have established that 3-Desacetyl Cefotaxime is the major metabolite of Cefotaxime. nih.govnih.gov In these biological systems, a significant portion of the parent drug is converted into this desacetylated form, which itself possesses antibacterial activity. nih.govdrugbank.com

The formation of 3-Desacetyl Cefotaxime occurs through the enzymatic hydrolysis of the O-acetyl group on the Cefotaxime molecule. oup.comresearchgate.net This reaction is catalyzed by acetyl esterase enzymes. oup.comresearchgate.net Cephalosporin-C deacetylase is an example of an esterase that removes acetyl groups from cephalosporin (B10832234) compounds. ebi.ac.uk The catalytic mechanism involves a Ser-His-Asp triad, where a serine residue, activated by histidine, performs a nucleophilic attack on the ester bond, leading to the elimination of the acetate (B1210297) group. ebi.ac.uk

The primary site for the deacetylation of Cefotaxime is the liver. nih.govnih.govoup.comoup.com In vivo and in vitro studies have demonstrated that the metabolic conversions, starting from Cefotaxime to 3-Desacetyl Cefotaxime and its subsequent metabolites, predominantly occur in the liver. nih.govoup.comoup.com While the liver is the main site of metabolism, the kidneys also play a crucial role, primarily in the excretion of both the unchanged drug and its metabolites. nih.govdrugbank.comnih.gov Histopathological studies in mice have indicated that Cefotaxime administration can lead to cellular alterations in both the liver and kidneys, underscoring the involvement of these organs in its processing. tjpsj.orgtjpsj.org

Kinetics of Formation and Clearance in Animal Models

Pharmacokinetic studies in animal models, including rats and dogs, have been crucial in understanding the dynamics of 3-Desacetyl Cefotaxime formation and elimination. nih.govoup.com Following administration of Cefotaxime, 3-Desacetyl Cefotaxime is readily detected in the plasma along with the parent compound. nih.gov The elimination half-life of 3-Desacetyl Cefotaxime is generally longer than that of Cefotaxime itself. researchgate.net

Metabolic studies comparing rats, dogs, and humans have shown that the differences in Cefotaxime metabolism are more quantitative than qualitative. nih.govnih.govoup.com The excretion profiles of radioactivity after administration of labeled Cefotaxime are similar across these species, with over 80% of the dose being recovered in the urine. nih.govnih.gov In each of these species, approximately one-third of the administered dose is eliminated as unchanged Cefotaxime, with 3-Desacetyl Cefotaxime being the principal metabolite. nih.gov This suggests that both rats and dogs are suitable animal models for toxicity and metabolic studies. nih.govoup.com

| Species | Unchanged Cefotaxime in Urine | Primary Metabolite | Reference |

| Rat | ~33% | 3-Desacetyl Cefotaxime | nih.gov |

| Dog | ~33% | 3-Desacetyl Cefotaxime | nih.gov |

Further Metabolism of 3-Desacetyl Cefotaxime

3-Desacetyl Cefotaxime is not the final product in the metabolic pathway. It undergoes further transformation into other metabolites. nih.govnih.govoup.com The established metabolic route shows that 3-Desacetyl Cefotaxime is converted into an inactive, unstable lactone form, known as Desacetylcefotaxime lactone. nih.govoup.comacquirepublications.org This lactone is then further degraded into two additional inactive metabolites, designated M2 and M3 (also formerly known as UP1 and UP2). nih.govnih.govoup.comoup.com These subsequent reactions are also believed to take place in the liver. nih.govoup.com While these further metabolites are not typically found in the plasma of normal animals, they have been detected in the plasma and bile of nephrectomized rats, as well as in the urine of dogs. nih.govoup.comoup.com

Metabolic Pathway of Cefotaxime

| Step | Precursor | Product | Key Location | Reference |

| 1 | Cefotaxime | 3-Desacetyl Cefotaxime | Liver | nih.gov, oup.com, oup.com |

| 2 | 3-Desacetyl Cefotaxime | Desacetylcefotaxime lactone | Liver | nih.gov, oup.com |

| 3 | Desacetylcefotaxime lactone | Metabolites M2 and M3 | Liver | nih.gov, oup.com |

Identification of Secondary Metabolites

Following the initial formation of 3-Desacetyl Cefotaxime from Cefotaxime, the metabolic cascade continues, leading to the generation of further metabolites. oup.comnih.gov Research has identified a key metabolic pathway where 3-Desacetyl Cefotaxime is converted into an unstable intermediate, Desacetylcefotaxime lactone. oup.comnih.govnih.govoup.com This conversion is considered the rate-limiting step in the metabolic chain. oup.comnih.govoup.com

The Desacetylcefotaxime lactone is then further metabolized into two distinct, inactive secondary metabolites, which have been designated as M2 and M3. oup.comnih.govnih.gov Under normal physiological conditions in animal models, these M metabolites are not typically found in plasma. oup.comnih.govoup.com However, they have been consistently identified in the urine of dogs. oup.comnih.govnih.gov The entire sequence of these reactions, from the parent compound to the M metabolites, is understood to take place within the liver. oup.comnih.govoup.com

The established metabolic pathway is as follows: Cefotaxime → 3-Desacetylcefotaxime → Desacetylcefotaxime lactone → Metabolites M2 and M3. oup.comnih.govnih.govoup.com

| Metabolite | Precursor | Key Characteristics | Detection in Animal Models |

|---|---|---|---|

| 3-Desacetyl Cefotaxime | Cefotaxime | Major, pharmacologically active metabolite. nih.govnih.gov | Plasma and urine of rats and dogs. oup.comnih.gov |

| Desacetylcefotaxime lactone | 3-Desacetyl Cefotaxime | Unstable intermediate; formation is the rate-limiting step. oup.comnih.gov | Generally not detected in urine samples. oup.com |

| Metabolite M2 | Desacetylcefotaxime lactone | Inactive metabolite. nih.gov | Urine of dogs; plasma and bile of nephrectomized rats. oup.comnih.gov |

| Metabolite M3 | Desacetylcefotaxime lactone | Inactive metabolite. nih.gov | Urine of dogs; plasma and bile of nephrectomized rats. oup.comnih.gov |

Pathways of Elimination in Animal Models

The elimination of 3-Desacetyl Cefotaxime and its parent compound from the body has been extensively studied in animal models, primarily rats and dogs, revealing that the kidneys play a central role. oup.comnih.gov

Urinary Excretion: The predominant route of elimination is via the kidneys, with studies showing that over 80% of the administered parent drug, Cefotaxime, is recovered in the urine. oup.comnih.govnih.gov Both the unchanged parent drug and 3-Desacetyl Cefotaxime are excreted through this pathway. oup.com In dogs, the total urinary recovery of Cefotaxime and 3-Desacetyl Cefotaxime accounts for a significant portion of the administered dose. nih.gov The ratio of unchanged Cefotaxime to 3-Desacetyl Cefotaxime in the urine of dogs was found to be approximately 1:1. nih.gov The secondary metabolites, M2 and M3, are also found in canine urine, though they constitute a smaller fraction, accounting for about 2-4% of the initial Cefotaxime dose. nih.gov

Biliary Excretion: While urinary excretion is the primary pathway, biliary excretion serves as an alternative route, particularly when renal function is compromised. oup.comnih.gov In studies involving nephrectomized rats (rats with their kidneys removed), the secondary metabolites M2 and M3 were detected in both plasma and bile. oup.comnih.govnih.govoup.com This finding indicates that when the primary renal pathway is unavailable, the hepatobiliary system plays a more significant role in the clearance of these metabolites. oup.comnih.gov In animals with normal kidney function, metabolites M2 and M3 are typically below detectable levels in the plasma. nih.gov

| Animal Model | Elimination Pathway | Compounds Eliminated | Key Findings |

|---|---|---|---|

| Rats, Dogs | Urinary Excretion (Primary) | Cefotaxime, 3-Desacetyl Cefotaxime, Metabolites M2 & M3 | Over 80% of the parent drug dose is recovered in urine. oup.comnih.govnih.gov The ratio of Cefotaxime to 3-Desacetyl Cefotaxime in dog urine is ~1:1. nih.gov |

| Nephrectomized Rats | Biliary Excretion (Secondary) | Metabolites M2 & M3 | Becomes a significant pathway when renal function is impaired; metabolites are found in bile. oup.comnih.govnih.gov |

| Dogs | Plasma | Cefotaxime, 3-Desacetyl Cefotaxime | Under normal conditions, only the parent drug and the primary metabolite are detected in plasma; M2 and M3 are below detectable levels. oup.comnih.gov |

Molecular Interactions and Biological Activity at a Mechanistic Level Non Clinical Focus

Mechanism of Action and Molecular Targets (e.g., Penicillin-Binding Proteins)

Like its parent compound and other β-lactam antibiotics, the primary mechanism of action of 3-Desacetyl Cefotaxime (B1668864) involves the inhibition of bacterial cell wall synthesis. This is achieved through the targeting and inactivation of essential enzymes known as Penicillin-Binding Proteins (PBPs). These enzymes are crucial for the final steps of peptidoglycan synthesis, a vital component that provides structural integrity to the bacterial cell wall. The inactivation of PBPs by 3-Desacetyl Cefotaxime disrupts the cross-linking of peptidoglycan chains, leading to a compromised cell wall, cell lysis, and ultimately, bacterial death.

Cefotaxime itself demonstrates a high affinity for several PBPs in Gram-negative bacteria like Escherichia coli, particularly PBP-1A, PBP-1B, and PBP-3, with lower affinities for others such as PBP-2, PBP-4, PBP-5, and PBP-6. nih.gov This selective binding explains the characteristic morphological changes observed in bacteria exposed to the antibiotic, such as the formation of filamentous cells due to the inhibition of PBP-3, which is involved in septum formation during cell division. nih.gov

In Vitro Studies of Microbial Inhibition

Extensive in vitro studies have been conducted to characterize the antimicrobial spectrum and potency of 3-Desacetyl Cefotaxime against a wide array of clinically relevant bacteria.

Comparative Activity against Various Microbial Isolates (In Vitro)

In general, 3-Desacetyl Cefotaxime demonstrates potent activity against many Gram-positive and Gram-negative bacteria, although its potency is often slightly lower than that of Cefotaxime. However, its activity often surpasses that of earlier-generation cephalosporins. For many common pathogens, the Minimum Inhibitory Concentrations (MICs) of 3-Desacetyl Cefotaxime are within a clinically achievable range.

Below is a table summarizing the comparative in vitro activity of 3-Desacetyl Cefotaxime and Cefotaxime against various microbial isolates.

| Organism | 3-Desacetyl Cefotaxime MIC (µg/mL) | Cefotaxime MIC (µg/mL) |

| Escherichia coli | 0.06 - 4.0 | 0.015 - 1.0 |

| Klebsiella pneumoniae | 0.12 - 8.0 | 0.03 - 2.0 |

| Staphylococcus aureus (MSSA) | 0.5 - 8.0 | 0.25 - 4.0 |

| Streptococcus pneumoniae | ≤0.015 - 0.25 | ≤0.015 - 0.06 |

| Haemophilus influenzae | ≤0.03 - 0.25 | ≤0.015 - 0.06 |

| Pseudomonas aeruginosa | 16 - >128 | 8 - 64 |

Note: MIC values can vary depending on the specific strain and testing methodology.

Synergistic and Antagonistic Effects with Parent Compound or Other Agents (In Vitro)

A noteworthy characteristic of 3-Desacetyl Cefotaxime is its ability to act synergistically with its parent compound, Cefotaxime. This synergistic interaction means that the combined antibacterial effect of both compounds is greater than the sum of their individual effects. This phenomenon has been observed against a variety of bacteria, including both aerobic and anaerobic species. The presence of 3-Desacetyl Cefotaxime can significantly lower the MIC of Cefotaxime for certain organisms. No significant antagonistic effects have been widely reported.

The table below illustrates the synergistic effect of Cefotaxime and 3-Desacetyl Cefotaxime against selected bacterial species.

| Organism | Cefotaxime MIC alone (µg/mL) | Cefotaxime MIC in combination with 3-Desacetyl Cefotaxime (µg/mL) |

| Bacteroides fragilis group | 16 - 64 | 4 - 16 |

| Escherichia coli | 0.125 | 0.06 |

| Klebsiella pneumoniae | 0.25 | 0.125 |

| Staphylococcus aureus | 2.0 | 1.0 |

Note: The concentration of 3-Desacetyl Cefotaxime in combination studies can vary.

Structure-Activity Relationships of Desacetyl Cephalosporins

The structure-activity relationship (SAR) of cephalosporins is a well-studied area, and modifications at various positions of the cephem nucleus significantly impact their antibacterial spectrum, potency, and pharmacokinetic properties.

For desacetyl cephalosporins, the key structural feature is the presence of a hydroxyl group at the 3-position, resulting from the hydrolysis of an acetoxymethyl group. auburn.edu This modification has several implications for the molecule's activity:

Antibacterial Potency: The conversion of the 3-acetoxymethyl group to a 3-hydroxymethyl group generally leads to a modest decrease in intrinsic antibacterial activity. The acetoxy group is a good leaving group, which can facilitate a reaction cascade that enhances the inactivation of PBPs. The hydroxyl group is a poorer leaving group, which may explain the slightly reduced potency of the desacetyl metabolite.

Metabolic Stability: The 3-hydroxymethyl group is generally more stable to further metabolism compared to the 3-acetoxymethyl group, which can be readily hydrolyzed by esterases. This increased stability contributes to the prolonged presence of the active metabolite in the body.

Influence of 3-Hydroxymethyl Group on Biological Activity

The primary mechanism of action for cephalosporins, including 3-Desacetyl Cefotaxime, involves the inhibition of bacterial cell wall synthesis. This is achieved through the acylation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The β-lactam ring of the cephalosporin (B10832234) is the reactive moiety responsible for this inhibition. While the 7-acylamino side chain largely dictates the antibacterial spectrum and potency, the substituent at the 3-position modulates the molecule's pharmacokinetic and chemical properties.

The 3-hydroxymethyl group of 3-Desacetyl Cefotaxime is less stable than the acetoxymethyl group of the parent compound. This hydroxyl group can undergo lactonization, a process that leads to the formation of an inactive lactone metabolite. This inherent instability contributes to the generally reduced antibacterial activity of 3-Desacetyl Cefotaxime compared to Cefotaxime.

Comparative Analysis with Other Cephalosporin Metabolites

The antibacterial potency of 3-Desacetyl Cefotaxime has been evaluated in comparison to its parent compound and other cephalosporins. These studies reveal a nuanced activity profile that varies depending on the bacterial species.

In general, 3-Desacetyl Cefotaxime exhibits reduced activity against many common Gram-negative bacteria compared to Cefotaxime. For instance, its activity against members of the Enterobacteriaceae family is approximately one-tenth that of the parent compound. nih.gov Similarly, it shows diminished potency against Pseudomonas aeruginosa, Staphylococcus aureus, and Bacteroides fragilis. nih.gov

However, the activity of 3-Desacetyl Cefotaxime is not universally inferior. Against streptococcal species, its potency is comparable to that of Cefotaxime. Furthermore, when compared to other established cephalosporins such as cefazolin, cefoxitin, and cefuroxime, 3-Desacetyl Cefotaxime demonstrates greater in vitro activity against common Enterobacteriaceae. nih.gov

A notable aspect of 3-Desacetyl Cefotaxime's biological activity is its interaction with Cefotaxime. Studies have shown that the combination of Cefotaxime and its desacetyl metabolite can result in additive or synergistic effects against certain bacteria, particularly B. fragilis.

A direct comparison with ceftriaxone (B1232239), another third-generation cephalosporin, highlights differences in serum protein binding. The in vitro activity of ceftriaxone is significantly reduced in the presence of human serum due to its high protein binding (approximately 95%). nih.govasm.org In contrast, the antibacterial activities of both Cefotaxime and 3-Desacetyl Cefotaxime are not adversely affected by human serum, which is attributed to their lower protein binding capacity. nih.govasm.org This suggests that in the physiological environment, the effective concentration of 3-Desacetyl Cefotaxime may be higher than that of more highly protein-bound cephalosporins.

The following tables present a summary of the comparative in vitro activity of 3-Desacetyl Cefotaxime and other cephalosporins against various bacterial isolates.

Table 1: Comparative In Vitro Activity of 3-Desacetyl Cefotaxime and Other Cephalosporins Against Common Enterobacteriaceae

| Compound | Relative Activity (Compared to Cefotaxime) |

| 3-Desacetyl Cefotaxime | ~1/10th |

| Cefazolin | Less Active |

| Cefoxitin | Less Active |

| Cefuroxime | Less Active |

Data sourced from multiple in vitro studies. nih.gov

Table 2: Comparative In Vitro Activity Against Specific Bacterial Species

| Bacterial Species | 3-Desacetyl Cefotaxime Activity |

| Streptococci | Comparable to Cefotaxime |

| Pseudomonas aeruginosa | No useful activity |

| Staphylococcus aureus | Less active than Cefotaxime and Cefoxitin |

| Bacteroides fragilis | Less active than Cefotaxime and Cefoxitin |

Data based on in vitro susceptibility testing. nih.gov

Future Directions in Research on 3 Desacetyl Cefotaxime Potassium Salt

Development of Novel Synthetic Strategies

Current research is focused on developing more efficient and environmentally friendly methods for synthesizing 3-Desacetyl Cefotaxime (B1668864) Potassium Salt. Traditional chemical syntheses can be complex and may generate hazardous waste. Future strategies are likely to explore enzymatic and chemoenzymatic approaches. These methods can offer higher specificity, milder reaction conditions, and reduced environmental impact. For instance, the use of penicillin G acylase or other hydrolases could be investigated for the selective deacetylation of Cefotaxime. Dynamic kinetic resolution is another promising technique that can convert a racemic mixture into a single desired enantiomer, which is crucial for producing stereochemically pure active pharmaceutical ingredients. Researchers are also exploring novel precursors and reaction pathways to improve yield and purity.

Advancements in Analytical Characterization and Impurity Profiling

The comprehensive characterization of 3-Desacetyl Cefotaxime Potassium Salt and the identification of its impurities are critical for ensuring its quality and safety. Future research will likely focus on the development and validation of advanced analytical techniques. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for separating and identifying impurities. researchgate.net An unknown impurity in Cefotaxime Sodium was detected using gradient reverse phase HPLC at levels between 0.05% and 0.2%. researchgate.net Further structural elucidation of such impurities can be achieved using nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy. researchgate.net

A significant area of future investigation is the impurity profile of the drug substance, which can include starting materials, by-products, intermediates, and degradation products. nih.goviajps.com The degradation of cephalosporins, for instance, is a known source of impurities due to the reactivity of the β-lactam ring. iajps.com Stability studies under various conditions (e.g., heat, light, humidity) are essential to understand the degradation pathways and to establish appropriate storage conditions. nih.gov The development of greener analytical methods, such as supercritical fluid chromatography (SFC) and capillary electrophoresis, is also a growing trend, aiming to reduce the use of organic solvents. nih.govnih.gov

Table 1: Analytical Techniques for Characterization and Impurity Profiling

| Technique | Application | Potential Advancements |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the main compound and impurities. | Development of novel stationary phases for improved resolution; greener mobile phases. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and structural elucidation of impurities. | High-resolution mass spectrometry for accurate mass measurement; tandem MS for fragmentation studies. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural confirmation of the compound and its impurities. | Higher field magnets for increased sensitivity and resolution; 2D-NMR techniques for complex structures. |

| Capillary Electrophoresis (CE) | Separation of charged species, including impurities. | Use of novel buffer systems and coatings to enhance separation efficiency. |

In-depth Mechanistic Studies of Biological Interactions (Non-Clinical)

While it is known that 3-Desacetyl Cefotaxime possesses antibacterial activity, future non-clinical research will aim to provide a more detailed understanding of its mechanism of action and its interactions with bacterial targets. nih.govnih.gov Like other β-lactam antibiotics, Cefotaxime and its desacetyl metabolite inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). nih.govdrugbank.com Future studies could employ techniques such as X-ray crystallography or cryo-electron microscopy to visualize the binding of 3-Desacetyl Cefotaxime to various PBPs from different bacterial species. This would provide insights into its spectrum of activity and the molecular basis of bacterial resistance.

Furthermore, the synergistic or antagonistic effects when combined with the parent drug, Cefotaxime, or other antibiotics are of significant interest. nih.govjmilabs.comkisti.re.kr In vitro studies have shown that 3-Desacetyl Cefotaxime can act synergistically with Cefotaxime against certain bacteria. nih.gov Investigating the mechanisms behind this synergy, such as differential PBP binding or varying stability against β-lactamases, could inform the development of more effective combination therapies. nih.gov The metabolite's stability in the presence of various β-lactamases, enzymes that confer bacterial resistance, is another critical area for future investigation. nih.gov

Table 2: Key Areas for Non-Clinical Mechanistic Studies

| Research Area | Objective | Potential Methodologies |

|---|---|---|

| Target Binding | To elucidate the precise binding interactions with Penicillin-Binding Proteins (PBPs). | X-ray crystallography, Cryo-electron microscopy, Isothermal titration calorimetry. |

| Synergy with Cefotaxime | To understand the molecular basis of the observed synergistic antibacterial activity. | Checkerboard assays, Time-kill curve studies, Proteomics, Metabolomics. |

| β-Lactamase Stability | To assess the susceptibility of the compound to hydrolysis by different β-lactamase enzymes. | Enzyme kinetics assays, Mass spectrometry-based degradation studies. |

Environmental Fate and Degradation Studies in Various Matrices

The increasing presence of pharmaceuticals in the environment is a growing concern. Future research must address the environmental fate and degradation of this compound in various environmental compartments, such as water and soil. Studies are needed to determine its persistence, mobility, and potential for bioaccumulation.

Investigations into its degradation pathways under different conditions are crucial. This includes studying its susceptibility to abiotic degradation processes like hydrolysis and photolysis, as well as biotic degradation by microorganisms. For instance, one study investigated the potential of yeast isolates to degrade Cefotaxime in an aqueous environment, with one Candida species showing a 61% degradation of a 200 mg/L solution under optimal conditions. researchgate.net Future research could expand on this by identifying the specific enzymes and metabolic pathways involved in the microbial degradation of 3-Desacetyl Cefotaxime.

Understanding the formation of transformation products during degradation is also essential, as these products may have their own toxicological and ecological effects. Advanced analytical techniques will be necessary to identify and quantify these transformation products in complex environmental matrices. The data generated from these studies will be vital for conducting comprehensive environmental risk assessments and for developing strategies to mitigate the potential environmental impact of this compound.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 3-Desacetyl Cefotaxime Potassium Salt that influence its stability in experimental buffers?

- Methodological Answer : The compound's solubility and pH sensitivity are key. It is typically soluble in aqueous solutions (e.g., water or mobile phase A used in HPLC methods) but degrades under acidic conditions (pH < 4.5). Stability studies should include pH adjustments (e.g., 4.5–6.5 for aqueous solutions) and temperature controls (storage at -20°C for long-term stability) . UV absorbance at 235 nm is critical for quantification in HPLC analysis .

Q. How can researchers validate the purity of this compound for in vitro assays?

- Methodological Answer : Use reverse-phase HPLC with a C18 column (4.6 mm × 15 cm, 5 µm particle size) and a mobile phase gradient of water (A) and acetonitrile (B). System suitability tests must ensure resolution between cefotaxime, desacetylcefotaxime, and degradation products. Acceptability criteria include ≤1.0% impurity per peak and ≤3.0% total impurities . Heavy metal testing (<20 ppm) and loss on drying (<3.0%) are mandatory for compliance with pharmacopeial standards .

Q. What standardized protocols exist for quantifying this compound in biological matrices like plasma?

- Methodological Answer : A validated HPLC method involves protein precipitation with methanol or acetonitrile, followed by separation using a mobile phase of phosphate buffer (pH 6.8) and methanol (85:15 v/v). Detection at 235 nm achieves sensitivity down to 0.1 µg/mL. Calibration curves should cover 0.1–50 µg/mL with R² ≥ 0.99 . Internal standards (e.g., cephalexin) improve precision in cerebrospinal fluid analysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in antimicrobial activity data for this compound across different bacterial strains?

- Methodological Answer : Discrepancies often arise from variations in β-lactamase expression. Design experiments with isogenic bacterial pairs (wild-type vs. β-lactamase-overexpressing strains). Use checkerboard assays to assess synergy with β-lactamase inhibitors (e.g., clavulanic acid). MIC values should be interpreted alongside β-lactamase activity assays (e.g., nitrocefin hydrolysis) .

Q. What experimental design strategies optimize the synthesis or purification of this compound?

- Methodological Answer : Employ factorial design to evaluate critical factors (e.g., reaction temperature, pH, solvent ratio). For purification, a central composite design (CCD) can optimize column chromatography parameters (e.g., gradient slope, flow rate). Response surface methodology (RSM) identifies ideal conditions for maximizing yield and minimizing impurities .

Q. How do degradation products of this compound interfere with HPLC quantification, and how can they be mitigated?

- Methodological Answer : Degradation products (e.g., oxo-cephalosporin derivatives) co-elute with the parent compound under standard conditions. Mitigation strategies include:

- Mobile phase modification : Add 0.1% trifluoroacetic acid to improve peak symmetry.

- Column selection : Use a phenyl-hexyl stationary phase for better resolution of polar degradation products.

- Forced degradation studies : Expose the compound to heat (60°C), light (UV), and oxidative (H₂O₂) conditions to characterize degradation pathways .

Q. What statistical approaches are recommended for analyzing dose-response data in antimicrobial studies involving this compound?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC₅₀ values. For time-kill assays, apply Kaplan-Meier survival analysis with log-rank tests to compare bacterial viability curves. Bootstrap resampling (1,000 iterations) validates confidence intervals for small datasets .

Quality Control & Safety Considerations

- Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV .

- Safety Protocols : Use PPE (gloves, goggles) to prevent skin/eye irritation. Avoid inhalation; work in a fume hood .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.